The Unwanted Transformation: A Technical Guide to Lysinoalanine Formation in Food Proteins
The Unwanted Transformation: A Technical Guide to Lysinoalanine Formation in Food Proteins
An in-depth exploration for researchers, scientists, and drug development professionals into the mechanisms, quantification, and influencing factors of lysinoalanine formation in food proteins.
Lysinoalanine (LAL) is an unnatural amino acid formed in food proteins during processing, particularly under alkaline and/or high-temperature conditions. Its presence is a significant concern for the food industry and regulatory bodies due to its potential impact on nutritional quality and food safety. This technical guide provides a comprehensive overview of the core mechanisms of lysinoalanine formation, detailed experimental protocols for its quantification, and a summary of the key factors that influence its development in various food matrices.
The Core Mechanism: A Two-Step Chemical Transformation
The formation of lysinoalanine is a well-established two-step process involving the initial generation of a highly reactive intermediate, dehydroalanine (B155165) (DHA), followed by its reaction with a lysine (B10760008) residue.[1][2][3]
Step 1: β-Elimination and the Birth of Dehydroalanine
The first step is a β-elimination reaction involving the removal of a substituent from the β-carbon of an amino acid residue within the protein chain. This reaction is primarily facilitated by hydroxide (B78521) ions (OH⁻) under alkaline conditions.[1][3] The most common precursors to dehydroalanine are:
-
Cystine and Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.
-
Serine: The hydroxyl group of serine can be removed.
-
Phosphoserine and Glycosylated Serine: Phosphorylated or glycosylated serine residues are also susceptible to this elimination reaction.[1]
Step 2: Nucleophilic Addition and the Formation of the Lysinoalanine Cross-link
The newly formed dehydroalanine residue contains a highly reactive carbon-carbon double bond. The ε-amino group (ε-NH₂) of a lysine residue within the same or a different protein molecule can then act as a nucleophile and attack this double bond. This addition reaction results in the formation of a stable, covalent cross-link known as lysinoalanine.[1][2][3]
Key Factors Influencing Lysinoalanine Formation
The extent of lysinoalanine formation in food proteins is influenced by several critical processing and environmental factors.
-
pH: Alkaline conditions are the primary driver for the initial β-elimination reaction. The rate of lysinoalanine formation generally increases with increasing pH, with significant formation occurring at pH values above 8.[4]
-
Temperature: Elevated temperatures accelerate the rates of both the β-elimination and the subsequent addition reactions.[4]
-
Time: Longer processing or storage times at elevated pH and temperature lead to a greater accumulation of lysinoalanine.
-
Protein Composition: The amino acid composition of the protein is crucial. A higher content of precursor amino acids (cysteine, serine) and lysine will naturally increase the potential for lysinoalanine formation.
Quantitative Data on Lysinoalanine Formation
The following tables summarize quantitative data from various studies on the formation of lysinoalanine in different food protein systems under varying conditions.
Table 1: Effect of pH on Lysinoalanine Formation in RCM-RNase A
| Alkaline Concentration (N NaOH) | Lysinoalanine (residues/mol) |
| 0.1 M Borate Buffer (pH 8, 9, 10) | 0 |
| 0.20 | 3.3 |
| 0.67 | 3.3 |
Conditions: 40°C for 3 hours. Protein concentration: 1.7 mg/ml. (Data sourced from Hayashi & Kameda, 1980)[4]
Table 2: Effect of Temperature on Lysinoalanine Formation in RCM-RNase A
| Temperature (°C) | Lysinoalanine (residues/mol) |
| 40 | ~3.5 |
| 60 | ~5.0 |
| 80 | ~4.0 |
Conditions: 0.2 N NaOH for 4 hours. (Data sourced from Hayashi & Kameda, 1980)[4]
Table 3: Lysinoalanine Content in Commercial Dairy Products
| Product | Average Lysinoalanine (ppm crude protein) |
| Raw Milk | 9.4 |
| UHT Milk | 87.1 |
| Infant Formula | 124.9 |
| Low-heat Skim Milk Powder | 49.4 |
| Medium-heat Skim Milk Powder | 179.9 |
| High-heat Skim Milk Powder | 294.6 |
| Sodium Caseinate | 856.1 |
(Data sourced from Al-Saadi et al., 2012)[5]
Experimental Protocols for Lysinoalanine Quantification
Accurate quantification of lysinoalanine is essential for food quality control and research. The most common methods involve acid hydrolysis of the protein, followed by chromatographic separation and detection.
Sample Preparation: Acid Hydrolysis
Objective: To liberate lysinoalanine from the protein backbone for subsequent analysis.
Protocol:
-
Weigh approximately 10-100 mg of the protein sample into a hydrolysis tube.
-
Add a known volume of 6 M hydrochloric acid (HCl) to the tube.
-
Flush the tube with nitrogen to create an inert atmosphere and prevent oxidative degradation of amino acids.
-
Seal the tube and place it in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Filter the hydrolysate to remove any solid particles.
-
Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried hydrolysate in a suitable buffer for chromatographic analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify lysinoalanine in the protein hydrolysate. This often involves a pre-column derivatization step to make the amino acids detectable by UV or fluorescence detectors.
Protocol using Dansyl Chloride Derivatization:
-
Derivatization:
-
To an aliquot of the reconstituted hydrolysate, add a solution of dansyl chloride in acetone.
-
Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically around 9.5-10.0).
-
Incubate the mixture in a water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
Add a quenching reagent (e.g., methylamine (B109427) or ammonia) to react with the excess dansyl chloride.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of the dansylated amino acids.
-
Injection: Inject a known volume of the derivatized sample onto the HPLC column.
-
-
Detection:
-
Detector: A fluorescence detector is used to monitor the elution of the dansylated amino acids. The excitation and emission wavelengths are set appropriately for the dansyl derivatives (e.g., excitation at ~340 nm and emission at ~525 nm).
-
-
Quantification:
-
A standard curve is generated by analyzing known concentrations of a pure lysinoalanine standard that has undergone the same derivatization procedure.
-
The concentration of lysinoalanine in the sample is determined by comparing its peak area to the standard curve.
-
Conclusion
The formation of lysinoalanine in food proteins is a complex process governed by fundamental chemical principles and influenced by various processing parameters. Understanding the core mechanism, having access to reliable quantitative data, and employing robust analytical methods are paramount for the food industry to mitigate the formation of this undesirable compound and ensure the production of safe and nutritious food products. This technical guide serves as a foundational resource for professionals engaged in research, quality assurance, and product development within the food and pharmaceutical sectors.
References
- 1. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
